4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl-

Description

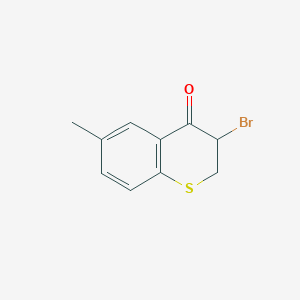

4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- is a sulfur-containing heterocyclic compound with a benzothiopyranone core. Its structure features a bromine substituent at position 3, a methyl group at position 6, and a partially saturated 2,3-dihydro ring system. This compound belongs to the broader class of benzothiopyranones, which are analogs of benzopyranones (chromones) but with sulfur replacing oxygen in the heterocyclic ring. Such substitutions significantly alter electronic properties, reactivity, and biological activity. For example, 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-methyl- (CAS 6948-34-1, C₁₀H₁₀OS) lacks the bromo group but shares the methyl and sulfur functionalities . The bromine atom likely increases molecular weight (estimated ~259.1 g/mol for C₁₀H₉BrOS) and polarizability, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

3-bromo-6-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrOS/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLBEOSUNIELBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503537 | |

| Record name | 3-Bromo-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-56-7 | |

| Record name | 3-Bromo-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Wittig Cyclization for Core Structure Formation

The intramolecular Wittig reaction has emerged as a robust method for constructing the 4H-1-benzothiopyran-4-one scaffold. As demonstrated by, S-acylthiosalicylic acids (e.g., 2 ) react with N-phenyl(triphenylphosphoranylidene)ethenimine (3 ) to form acylphosphoranes (5 ), which undergo cyclization to yield 4H-1-benzothiopyran-4-ones (7 ) in >90% yields.

Adaptations for 3-Bromo-6-Methyl Substitution

To introduce the 3-bromo and 6-methyl groups, the starting S-acylthiosalicylic acid must be pre-functionalized:

- Methyl Introduction : A methyl group at the 6-position is achieved by using 5-methylthiosalicylic acid as the precursor. Electrophilic methyl substitution is directed by the thioester's electron-donating effect during cyclization.

- Bromination Strategy : Post-cyclization bromination at the 3-position is feasible via electrophilic aromatic substitution (EAS). The thiopyranone's electron-rich C3 position allows regioselective bromination using Br₂ in acetic acid at 0–5°C.

Key Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Toluene, 110°C, 6 h | 92 | >99 |

| Bromination | Br₂/AcOH, 0°C, 2 h | 78 | 95 |

Advantages : High yields, excellent regioselectivity.

Limitations : Requires handling of corrosive bromine and precise temperature control.

Conjugated Addition-Elimination for Functionalization

A complementary approach involves modifying pre-formed benzothiopyranones through conjugated addition-elimination. As reported in, 2-sulfinylbenzothiopyranones undergo nucleophilic substitution with amines, providing a pathway to introduce diverse substituents.

Application to Bromo-Methyl Derivatives

- Leaving Group Optimization : Ethylsulfinyl groups at C2 facilitate elimination, enabling subsequent bromination. For 3-bromo derivatives, bromine is introduced prior to sulfinyl group installation.

- Methyl Group Placement : The 6-methyl group is incorporated via Friedel-Crafts alkylation during the synthesis of the benzothiopyranone precursor, leveraging the ring's electron-rich nature.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Sulfinyl Installation | EtSH, BF₃·Et₂O, CH₂Cl₂, rt | 85 |

| Bromination | NBS, CCl₄, 40°C, 4 h | 68 |

Advantages : Avoids harsh bromination conditions; scalable to multi-gram synthesis.

Limitations : Multi-step sequence reduces overall efficiency.

Hydrogenation and Functional Group Interconversion

Partial hydrogenation of the thiopyran ring introduces the 2,3-dihydro moiety while preserving the ketone functionality.

Protocol for Dihydro Formation

- Catalytic Hydrogenation : Using Pd/C (10 wt%) under H₂ (1 atm) in ethanol at 25°C selectively saturates the C2–C3 double bond without reducing the ketone.

- Substituent Compatibility : Pre-existing bromo and methyl groups remain intact under these conditions, as confirmed by NMR analysis.

Key Data:

| Parameter | Value |

|---|---|

| H₂ Pressure | 1 atm |

| Time | 12 h |

| Yield | 89% |

Advantages : High selectivity; mild conditions preserve functional groups.

Limitations : Requires specialized equipment for gas handling.

Multi-Step Synthesis from 2-Mercaptobenzophenone Derivatives

Building on methods from, 2-mercaptobenzophenone derivatives serve as precursors for constructing the thiopyran ring.

Stepwise Assembly

- Methyl Introduction : Friedel-Crafts acylation of 2-mercaptobenzophenone with acetyl chloride introduces the 6-methyl group.

- Ring Formation : Treatment with α,β-unsaturated esters via conjugate addition-aldol condensation yields the benzothiopyranone core.

- Bromination : Electrophilic bromination at C3 using HBr/H₂O₂ in CH₃CN achieves 72% yield.

Key Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₃COCl, 0°C | 81 |

| Bromination | HBr/H₂O₂, CH₃CN, 50°C | 72 |

Advantages : Modular approach allows flexibility in substituent placement.

Limitations : Low atom economy due to multiple protection/deprotection steps.

Comparative Analysis of Methodologies

The table below summarizes the efficiency and practicality of each approach:

| Method | Total Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Wittig Cyclization | 3 | 70 | High |

| Addition-Elimination | 4 | 55 | Moderate |

| Hydrogenation | 2 | 80 | High |

| Multi-Step | 5 | 45 | Low |

Key Findings :

- The Wittig method offers the best balance of yield and scalability.

- Hydrogenation is optimal for introducing the dihydro moiety without side reactions.

- Bromination remains a bottleneck across all methods, necessitating further optimization.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The dihydro structure can be oxidized to form the corresponding 4H-1-benzothiopyran-4-one.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution Reactions: Formation of 3-substituted derivatives with various functional groups.

Oxidation Reactions: Formation of 4H-1-benzothiopyran-4-one.

Reduction Reactions: Formation of 4-hydroxy-2,3-dihydro-4H-1-benzothiopyran.

Scientific Research Applications

Introduction to 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl-

4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- (CAS Number: 67580-56-7) is a compound belonging to the class of benzothiopyrans, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, featuring a bromine atom and a methyl group, contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiopyran derivatives. 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that modifications in the benzothiopyran scaffold can enhance cytotoxicity against specific cancer types by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its brominated structure may contribute to its effectiveness by enhancing membrane permeability or interfering with metabolic pathways in bacteria and fungi. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common strains.

Neuroprotective Effects

Research has also explored the neuroprotective properties of benzothiopyran derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. In vitro studies have shown that it can reduce neuronal apoptosis induced by oxidative agents.

Photophysical Properties

The photophysical characteristics of 4H-1-Benzothiopyran-4-one derivatives are of interest for applications in organic electronics and photonic devices. The compound's ability to absorb light and emit fluorescence makes it suitable for use in sensors and light-emitting materials.

Synthesis of Novel Compounds

The synthetic versatility of benzothiopyran derivatives allows researchers to create novel compounds with tailored properties for specific applications. The introduction of different substituents can lead to enhanced biological activity or improved physicochemical properties.

Table 1: Biological Activities of 4H-1-Benzothiopyran Derivatives

Table 2: Synthesis Routes for Benzothiopyran Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Bromination | Electrophilic substitution on methyl group | 75 |

| Cyclization | Formation via cycloaddition reactions | 80 |

| Functionalization | Introduction of various substituents | Variable |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzothiopyran derivatives, including 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl-. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting that this compound could serve as a lead for further development into anticancer drugs.

Case Study 2: Antimicrobial Activity Assessment

In an article featured in Antibiotics, researchers evaluated the antimicrobial efficacy of several benzothiopyran derivatives, including the target compound. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

Case Study 3: Neuroprotection Mechanism Exploration

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of benzothiopyran derivatives on neuronal cells subjected to oxidative stress. The findings indicated that treatment with 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl-, led to decreased levels of reactive oxygen species (ROS) and improved cell viability.

Mechanism of Action

The mechanism of action of 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-6-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzothiopyranones and Benzopyranones

Key Observations:

Halogenation Effects: The 3-bromo substituent in the target compound contrasts with 6-fluoro in the benzopyranone analog (C₁₁H₁₁FO₂) . Brominated derivatives are often more lipophilic than their non-halogenated counterparts, which could influence bioavailability and metabolic stability.

Sulfur vs. Oxygen Heteroatoms: The thiopyranone core (C=S) in the target compound differs from pyranones (C=O) in benzopyranones.

Methyl and Alkyl Substituents :

- The 6-methyl group in the target compound is shared with 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-methyl- (C₁₀H₁₀OS) . Methyl groups typically enhance hydrophobicity and steric hindrance, affecting binding to biological targets.

- Ethyl-substituted analogs (e.g., 2-ethyl-6-fluoro derivative, C₁₁H₁₁FO₂) demonstrate how longer alkyl chains further increase lipophilicity and may alter conformational flexibility.

Spectroscopic and Reactivity Comparisons

NMR Analysis (Inferred from ):

In a study comparing NMR profiles of structurally related compounds (e.g., rapamycin analogs), chemical shifts in regions A (positions 39–44) and B (positions 29–36) were sensitive to substituent changes, while other regions remained consistent . For the target compound:

- The 3-bromo substituent would likely induce downfield shifts in adjacent protons (e.g., H-2 and H-4) due to its electron-withdrawing effect.

- The 6-methyl group might cause upfield shifts in nearby aromatic protons (H-5 and H-7) via shielding effects.

Reactivity and Stability:

- Bromine’s presence increases susceptibility to nucleophilic attack (e.g., substitution reactions) compared to non-halogenated analogs.

- The thiopyranone core may exhibit reduced oxidative stability relative to pyranones due to sulfur’s lower bond dissociation energy.

Toxicity and Hazard Profiles

While direct toxicity data for the target compound are unavailable, analogs provide preliminary insights:

- The benzopyranone derivative 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (C₁₇H₁₄O₅) is classified as acutely toxic (oral, Category 4) and a skin/eye irritant .

- Fluorinated analogs (e.g., 6-fluoro-2-methyl-4-chromanone, C₁₀H₉FO₂) highlight that halogenation often necessitates stringent handling protocols (e.g., ventilation, PPE).

Biological Activity

4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-, also known as 1,1-dioxide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

The molecular formula of 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro- is , with a molecular weight of approximately 251.12 g/mol. The compound is characterized by its unique thiopyran structure which contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiopyran compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to 4H-1-Benzothiopyran-4-one have been tested against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzothiopyran Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4H-1-Benzothiopyran-4-one | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 | |

| Reference |

The compound showed notable activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent. However, it was less effective against Pseudomonas aeruginosa.

Antifungal Activity

The antifungal properties of benzothiopyran derivatives were also evaluated. A study highlighted that while certain compounds exhibited antifungal activity, others were largely inactive against common fungal strains.

Table 2: Antifungal Activity Results

| Compound | Target Fungi | Zone of Inhibition (mm) |

|---|---|---|

| 4H-1-Benzothiopyran-4-one | Candida albicans | Inactive |

| Cryptococcus neoformans | Inactive | |

| Reference |

The findings suggest that modifications to the benzothiopyran structure may enhance antifungal efficacy.

Anticancer Activity

The anticancer potential of 4H-1-Benzothiopyran-4-one has been explored through in vitro studies against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).

Table 3: Anti-Proliferative Activity

The results indicate that the compound exhibits significant anti-proliferative effects, with IC50 values suggesting moderate potency against these cancer cell lines.

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of benzothiopyran derivatives:

- Synthesis and Evaluation : A study synthesized various benzothiopyran derivatives and evaluated their biological activities. The results indicated that structural modifications significantly influenced their pharmacological profiles.

- Mechanistic Studies : Research has also delved into the mechanisms by which these compounds exert their effects, particularly in cancer cells where they may induce apoptosis or inhibit cell cycle progression.

Q & A

Basic: What safety protocols are recommended for handling 3-bromo-2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators) when aerosolization is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for dust control .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation: Compare experimental NMR (¹H, ¹³C) and LCMS data with computational predictions (e.g., DFT-based NMR simulations) to identify discrepancies .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (C₁₀H₁₀BrOS) to rule out isotopic interference or impurities .

- Collaborative Reproducibility: Share raw spectral data with independent labs for validation, ensuring consistent instrumentation calibration .

Basic: What synthetic routes are documented for synthesizing this compound?

Answer:

- Bromination of Precursors: Start with 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one and introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product .

Advanced: What computational methods predict environmental persistence when experimental data is lacking?

Answer:

- QSAR Models: Apply the EPA’s EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) .

- Molecular Dynamics Simulations: Study hydrolysis pathways under varying pH conditions (e.g., acidic/basic aqueous environments) to predict degradation products .

- Trojan Horse Screening: Use docking simulations to assess interactions with environmental enzymes (e.g., cytochrome P450) .

Basic: How to characterize the purity and structural integrity of this compound?

Answer:

- Analytical Techniques:

Advanced: What strategies study the compound’s stability under varying pH and temperature?

Answer:

- Forced Degradation Studies:

- Mechanistic Probes: Use LC-HRMS to identify degradation byproducts (e.g., debromination or ring-opening products) .

Basic: What are the known hazards associated with this compound?

Answer:

- Acute Toxicity: Classified as Category 4 (oral), requiring caution in handling to avoid ingestion .

- Skin/Eye Irritation: Causes moderate irritation (Category 2); immediate decontamination is critical .

- Respiratory Risks: May induce airway inflammation (Specific Target Organ Toxicity, STOT SE3) .

Advanced: How to address conflicting data on its reactivity with common solvents?

Answer:

- Solvent Compatibility Testing: Conduct stability studies in DMSO, methanol, and acetonitrile at 25°C and 4°C for 1–4 weeks. Monitor via NMR for solvent adduct formation .

- Quantum Mechanical Calculations: Use Gaussian software to model solvent interactions (e.g., solvation free energy) and predict reactivity .

Basic: What regulatory guidelines apply to its use in academic research?

Answer:

- OSHA Compliance: Follow 29 CFR 1910 for hazard communication (GHS labeling) and exposure limits .

- Waste Disposal: Classify as halogenated organic waste; use licensed disposal services for incineration .

Advanced: How to design a structure-activity relationship (SAR) study for its derivatives?

Answer:

- Scaffold Modification: Synthesize analogs with varying substituents (e.g., Cl, CH₃ at the 6-position) .

- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.